molecular formula C9H16O3 B2653439 {2,8-Dioxaspiro[4.5]decan-3-yl}methanol CAS No. 2060037-64-9

{2,8-Dioxaspiro[4.5]decan-3-yl}methanol

Cat. No.: B2653439
CAS No.: 2060037-64-9
M. Wt: 172.224
InChI Key: KQWUDUSVWMBMSZ-UHFFFAOYSA-N
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Description

General Context of Spiro Compounds and Their Significance

Spiro compounds are a class of organic molecules featuring at least two rings that are linked by a single, shared atom, known as the spiroatom. slideshare.netwikipedia.org This structural arrangement distinguishes them from fused ring systems, where two rings share two or more atoms. The name "spiro" is derived from the Latin word spīra, meaning a twist or coil, which aptly describes the perpendicular orientation of the planes of the constituent rings. lscollege.ac.in

The significance of spiro compounds in organic chemistry is multifaceted. Their rigid, three-dimensional structures can lead to unique chemical and physical properties. ontosight.ai The presence of a spirocenter can introduce elements of chirality, even in the absence of traditional stereocenters, leading to what is known as axial chirality. wikipedia.org This stereochemical complexity makes them valuable scaffolds in various fields. For instance, the spiro motif is present in numerous natural products, pharmaceuticals, and materials with practical applications, such as dyes and electronically active materials. slideshare.netlscollege.ac.in The synthesis of these complex structures often presents unique challenges, driving the development of novel synthetic methodologies. lscollege.ac.in

Overview of Dioxaspirane Systems: Structure and Occurrence

Within the broader family of spiro compounds, dioxaspiranes are a notable subgroup. These are heterocyclic spiro compounds where the rings contain two oxygen atoms, typically as part of a ketal or acetal (B89532) functionality. wikipedia.org Dioxaspiro systems are prevalent in nature and are key structural motifs in a wide array of biologically active natural products. researchgate.net For example, the 1,6-dioxaspiro[4.5]decane ring system is a core component of molecules like the pheromone of the Paravespula wasp and complex antibiotics such as monensin (B1676710) A. researchgate.net

The formation of dioxaspiranes, often through the condensation of a diol with a cyclic ketone, results in a spiroketal. wikipedia.org The stability and conformation of these systems are of significant interest to chemists. Theoretical and spectroscopic studies, such as Fourier transform microwave spectroscopy, have been employed to understand the conformations and intermolecular interactions of dioxaspiranes like 1,7-dioxaspiro[5.5]undecane and its hydrates. rsc.org

Specific Research Focus: The {2,8-Dioxaspiro[4.5]decan-3-yl}methanol Framework

A specific member of the dioxaspirane family that has garnered academic attention is this compound. This compound features a decane (B31447) framework with a spiro junction and two oxygen atoms, one in each ring, along with a methanol (B129727) group.

Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC9H16O3
Monoisotopic Mass172.10994 Da
SMILESC1COCCC12CC(OC2)CO
InChIInChI=1S/C9H16O3/c10-6-8-5-9(7-12-8)1-3-11-4-2-9/h8,10H,1-7H2
InChIKeyKQWUDUSVWMBMSZ-UHFFFAOYSA-N

Data sourced from PubChem. uni.lu

The investigation into the this compound framework and its derivatives is driven by the broader interest in spiroketals as pharmacophores and versatile synthetic intermediates. The unique three-dimensional arrangement of atoms in this structure can lead to specific interactions with biological targets. The presence of a primary alcohol (methanol group) provides a handle for further chemical modifications, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.

While direct research on the biological activity of this compound is not extensively documented in publicly available literature, related dioxaspiro[4.5]decane structures have been explored for various applications. For instance, 1,4-Dioxaspiro[4.5]decan-8-one is recognized as a useful bifunctional synthetic intermediate for producing pharmaceutical intermediates and other organic chemicals. researchgate.net Furthermore, novel 1,4-dioxaspiro[4.5]decane derivatives synthesized from oleic acid have shown potential as biolubricants. researchgate.net This suggests that the core spiroketal structure is a promising scaffold for diverse applications.

The academic inquiry into this compound and its analogues primarily revolves around their synthesis and structural characterization. The development of efficient and stereoselective synthetic routes to such spiroketals is a significant area of research. For example, the synthesis of related 2,5-Dioxaspiro[3.4]octane building blocks has been explored as three-dimensional spirocyclic analogs of 1,4-dioxanes. nuph.edu.ua

Furthermore, the structural elucidation of these complex molecules often requires a combination of advanced spectroscopic techniques. For instance, the structural verification of a complex 1,3-diazaspiro[4.5]decane derivative involved a suite of 1D and 2D NMR techniques, including 1H, 13C, DEPT 135, 1H-1H COSY, HSQC, and HMBC. mdpi.com Similar comprehensive characterization would be essential for any newly synthesized derivatives of this compound.

While specific research findings on this compound are limited, the broader context of research into dioxaspiro systems indicates a focus on leveraging their unique structural features for applications in medicinal chemistry, materials science, and as chiral building blocks in organic synthesis. Future research will likely involve the synthesis of derivatives of this framework and the evaluation of their biological activities and material properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,8-dioxaspiro[4.5]decan-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c10-6-8-5-9(7-12-8)1-3-11-4-2-9/h8,10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWUDUSVWMBMSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(OC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Design and Retrosynthetic Analysis of 2,8 Dioxaspiro 4.5 Decan 3 Yl Methanol

Key Disconnection Strategies for Spiroketal Ring Systems

Spiroketals are bicyclic systems where two rings are joined by a single carbon atom, which is the central carbon of a ketal functional group. The disconnection of such systems in retrosynthesis primarily focuses on the C-O bonds of the ketal. The general guidelines for disconnection in retrosynthetic analysis include simplifying the molecule as much as possible with each disconnection and ensuring that the disconnections correspond to reliable and high-yielding chemical reactions. For spiroketals, the most logical disconnection involves breaking the two C-O bonds of the ketal functionality. This approach transforms the bicyclic spiroketal into a more manageable acyclic precursor containing two hydroxyl groups and a ketone or a latent ketone functionality. This strategy is advantageous as it significantly reduces the structural complexity of the target molecule in a single retrosynthetic step.

Precursor Identification for the Dioxaspiro[4.5]decane Core

Applying the disconnection strategy to the {2,8-Dioxaspiro[4.5]decan-3-yl}methanol, the dioxaspiro[4.5]decane core can be retrosynthetically cleaved at the spirocyclic center. This disconnection reveals a key intermediate: a hydroxy ketone. Specifically, the disconnection of the C-O bonds of the spiroketal leads to a linear precursor containing a ketone and two hydroxyl groups. The formation of the spiroketal from this precursor is typically an acid-catalyzed intramolecular cyclization. The equilibrium of this reaction is often driven by the thermodynamic stability of the resulting spiroketal.

For the specific 2,8-dioxaspiro[4.5]decane core, the precursor would be a derivative of a 1,7-dihydroxy-4-nonanone. The substitution pattern of the target molecule, particularly the methanol (B129727) group at the 3-position, must be incorporated into this precursor. Therefore, a suitable precursor would be a molecule that, upon cyclization, yields the desired substituted spiroketal.

Synthetic Planning for the Methanol Moiety Integration

The hydroxymethyl group (-CH2OH) at the 3-position of the spiroketal ring is a crucial substituent to consider in the synthetic planning. There are two primary strategies for its integration:

Pre-cyclization functionalization: In this approach, the hydroxymethyl group is present in the acyclic precursor before the spiroketal is formed. This would involve starting with or synthesizing a precursor that already contains the required carbon skeleton and the protected hydroxyl group. This is often the preferred strategy as it can simplify the final steps of the synthesis and avoid potential side reactions that might occur when functionalizing the spiroketal core.

Post-cyclization modification: This strategy involves the formation of the dioxaspiro[4.5]decane core first, followed by the introduction of the methanol moiety. This could be achieved, for example, by having a suitable functional group on the spiroketal (like an ester or an aldehyde) that can be reduced to the alcohol. However, this approach can be more challenging due to the potential for multiple reactive sites on the spiroketal and the need for selective transformations.

Considering the delicate nature of the spiroketal, the pre-cyclization functionalization approach is generally more robust and is the focus of this analysis.

Considerations for Stereochemical Control in Retrosynthesis

Spiroketals can exist as multiple stereoisomers due to the stereogenic spirocenter and any other stereocenters on the rings. The stereochemical outcome of spiroketalization can be influenced by several factors, leading to either thermodynamic or kinetic control.

Thermodynamic Control: In many acid-catalyzed spiroketalizations, the reaction is reversible, and the most stable stereoisomer is the major product. The stability is often dictated by the anomeric effect, where an axial orientation of an electronegative substituent at the anomeric carbon is favored.

Kinetic Control: It is also possible to achieve stereocontrol through kinetically controlled reactions. mskcc.org This often involves the use of specific reagents and reaction conditions that favor the formation of a less stable isomer. For instance, the use of a bulky protecting group or a directing group on the precursor can influence the trajectory of the intramolecular cyclization, leading to a specific stereoisomer. Advanced methods, such as the use of titanium(IV) isopropoxide, have been shown to mediate kinetic spirocyclization of glycal epoxides, allowing for the synthesis of spiroketals with retention of configuration at the anomeric carbon. acs.org

For the synthesis of a specific stereoisomer of this compound, careful consideration of the precursor's stereochemistry and the choice of cyclization conditions are paramount. The use of chiral starting materials or asymmetric synthesis methodologies would be necessary to control the stereochemistry of the substituents on the rings, which in turn can influence the stereochemical outcome of the spiroketalization.

Data Tables

Table 1: Key Retrosynthetic Disconnections and Corresponding Precursors

Target MoietyDisconnection StrategyKey Precursor Type
Spiroketal CoreDouble C-O bond cleavageAcyclic dihydroxy ketone
Methanol GroupFunctional group interconversionProtected alcohol or aldehyde

Table 2: Factors Influencing Stereochemical Outcome in Spiroketalization

Control TypeDriving ForceKey Factors
ThermodynamicProduct StabilityAnomeric effect, steric interactions
KineticReaction RateDirecting groups, specific catalysts, reaction temperature

Advanced Synthetic Methodologies for 2,8 Dioxaspiro 4.5 Decan 3 Yl Methanol

Cyclization Approaches to Spiroketal Formation

The formation of the spiroketal unit is the cornerstone of synthesizing {2,8-Dioxaspiro[4.5]decan-3-yl}methanol. Various cyclization strategies have been developed to achieve this, ranging from classical acid-catalyzed methods to more modern transition metal-mediated and oxidative procedures.

Acid-Catalyzed Spiroketalization of Dihydroxy Ketones

Acid-catalyzed spiroketalization is a well-established and direct method for the formation of spiroketals. This approach typically involves the reaction of a dihydroxy ketone precursor under acidic conditions, leading to a double cyclization to form the spiroketal ring system. In the context of this compound, a suitable precursor would be a derivative of 1,5-dihydroxy-3-(hydroxymethyl)nonan-7-one.

The reaction of cyclohexanone (B45756) with glycerol (B35011), which is structurally related to the precursor of the target molecule, can be catalyzed by solid superacid catalysts like SO₄²⁻/ZrO₂. researchgate.net This process has been shown to produce cyclohexanone glycerol ketal with yields exceeding 85.0% under optimized conditions. researchgate.net The key parameters influencing the reaction's success include the reaction temperature, the molar ratio of the reactants, and the amount of catalyst used. researchgate.net

For instance, in the synthesis of cyclohexanone glycerol ketal, a study demonstrated that with a molar ratio of cyclohexanone to glycerol of 1:2.5 and a catalyst amount of 5% relative to glycerol, a high yield could be achieved at 100°C within 2 hours. researchgate.net The use of excess glycerol can drive the equilibrium towards the formation of the ketal. researchgate.net The reaction temperature also plays a crucial role, with higher temperatures generally leading to increased conversion and selectivity. researchgate.net

CatalystReactants Ratio (Cyclohexanone:Glycerol)Reaction Temperature (°C)Reaction Time (h)Yield (%)
SO₄²⁻/ZrO₂1:2.51002>85.0 researchgate.net
6/BBnU/61:2100Not SpecifiedHigh Conversion researchgate.net
Table 1: Comparison of Catalysts and Conditions for Cyclohexanone Glycerol Ketal Synthesis.

Transition Metal-Catalyzed Cyclizations

In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including spiroketals. rsc.org These methods offer advantages in terms of mild reaction conditions and high selectivity.

Gold catalysts have shown exceptional reactivity in promoting the cycloisomerization of alkyne-diols to form spiroketals. rsc.orgresearchgate.netresearchgate.netnih.gov This methodology is particularly effective for the synthesis of oxygenated 5,5-spiroketals. rsc.orgresearchgate.netresearchgate.netnih.gov For example, gold(I) chloride in methanol (B129727) has been used to catalyze the cycloisomerization of a protected alkyne triol, leading to a hydroxylated 5,5-spiroketal in good yield. rsc.orgresearchgate.netresearchgate.netnih.gov The use of methanol as a solvent can help to suppress the formation of undesired furan (B31954) by-products. rsc.orgresearchgate.netresearchgate.netnih.gov This approach highlights the advantage of gold catalysis in activating alkyne π-systems for nucleophilic attack. rsc.orgresearchgate.netresearchgate.netnih.gov

Palladium-catalyzed reactions have also been employed in the synthesis of spiroketals. These methods often involve the cyclization of functionalized precursors. While specific examples for the synthesis of this compound are not prevalent in the literature, palladium-catalyzed approaches for the formation of other spiroketal systems are well-documented and could potentially be adapted.

A variety of other transition metals have been utilized in the synthesis of spiroketals, showcasing the versatility of metal-mediated cyclizations. These reactions often proceed under mild conditions and can offer unique reactivity and selectivity profiles. The choice of metal catalyst can be crucial in controlling the outcome of the reaction.

Metal CatalystReaction TypeKey Features
Gold (Au)Alkyne-Diol CycloisomerizationHigh efficiency for oxygenated spiroketals, mild conditions. rsc.orgresearchgate.netresearchgate.netnih.gov
Palladium (Pd)Various CyclizationsVersatile for different spiroketal structures.
Table 2: Overview of Transition Metals in Spiroketal Synthesis.

Oxidative Cyclization Procedures

Oxidative cyclization represents another advanced strategy for the construction of spiroketal frameworks. This method involves the oxidation of a suitable precursor to trigger a cyclization cascade, ultimately leading to the desired spiroketal. In the biosynthesis of certain natural products, oxidative cyclizations play a key role in forming complex spiroketal structures. nih.gov While specific applications of this method for the synthesis of this compound are not widely reported, the principles of oxidative cyclization could be applied to a suitably designed precursor.

Photochemical or Electrochemical Methods for Ring Closure

The formation of the spiroketal core via ring closure can be achieved using non-traditional activation methods such as photochemistry and electrochemistry. These techniques offer unique reactivity pathways, often under mild conditions, avoiding the need for harsh chemical reagents.

Photochemical Approaches: Photochemical reactions can facilitate the formation of spiroketal structures through oxidative cyclization. A notable method involves the oxidative cyclization of a pendant hydroxyl group onto a pre-formed pyran ring. researchgate.net While traditional methods for this transformation have been limited by the use of toxic oxidants like lead(IV) tetraacetate or mercuric oxide, a high-yielding photochemical route has been developed. researchgate.net This approach employs iodine monochloride and sodium acetate (B1210297) under photochemical conditions, providing a milder alternative for accessing complex spiroketals. researchgate.net Another strategy involves the photochemical fragmentation of spiroketals derived from indan-2-one, which proceeds via a coarctate mechanism if the structure contains two five-membered rings. nih.gov While this is a fragmentation process, understanding the principles of photochemically allowed coarctate pathways can inform the design of ring-closing reactions. nih.gov Photoredox catalysis, a rapidly advancing field, also holds potential for accessing compounds and scaffolds that are inaccessible through classic thermal methods, driving the discovery of novel molecules. spirochem.com

Electrochemical Methods: Electrosynthesis represents a powerful and green approach for constructing complex molecules by using electricity to drive redox transformations, thereby replacing toxic oxidizing or reducing agents. nih.gov While direct electrochemical synthesis of this compound is not extensively documented, related transformations highlight its potential. For instance, the electrochemical synthesis of phosphorylated azaspiro[4.5]di/trienones has been achieved through a dearomative spirocyclization mediated by ferrocene. rsc.org This method demonstrates broad substrate scope and good diastereoselectivity, circumventing the need for external oxidants and high temperatures. rsc.org Furthermore, electrochemical input has been shown to induce the ring-opening and closing of spiropyran systems. nih.govresearchgate.net These studies show that redox cycles can replicate processes typically driven by photons, providing a pathway for electrically controlled switching between spiro and open forms, which is mechanistically relevant to spiroketal formation. nih.govresearchgate.net

Stereoselective Synthesis of this compound

Controlling the stereochemistry at the spirocyclic center and any adjacent stereocenters is paramount in the synthesis of specific isomers of this compound. Stereoselective synthesis aims to produce a single desired stereoisomer from a mixture of possibilities, which is crucial for biological applications. mskcc.org

Diastereoselective Pathways and Control Elements

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple stereocenters within the molecule. In the context of spiroketalization, this often involves controlling the orientation of substituents on the heterocyclic rings relative to each other.

An acid-mediated methodology has been developed for the regiodivergent and diastereoselective construction of biologically interesting tricyclic benzannulated spiroketals. rsc.org This approach utilizes an intriguing cascade process involving hemi-ketalization, dehydration, Michael addition, and finally, ketalization to efficiently access analogs of complex natural products. rsc.org The stereochemical outcome is dictated by the reaction pathway and the inherent conformational preferences of the intermediates. Control elements in such reactions can include the choice of Lewis or Brønsted acid, solvent, and temperature, which influence the transition state energies of the competing diastereomeric pathways. nih.gov For example, in silyl-Prins cyclizations to form polysubstituted tetrahydropyrans (a key precursor for many spiroketals), the nature of the Lewis acid can determine the outcome of the process. researchgate.net

Enantioselective Synthesis via Chiral Auxiliaries and Catalysis

Enantioselective synthesis is employed to produce a specific enantiomer of a chiral molecule. This is typically achieved using either chiral auxiliaries, which are temporarily incorporated into the substrate to direct the stereochemical outcome, or chiral catalysts, which create a chiral environment for the reaction.

Chiral Auxiliaries: The use of chiral auxiliaries is a well-established strategy. For instance, (R)-phenylglycinol can be used as a chiral auxiliary in a Strecker reaction to synthesize chiral bicyclo[1.1.1]pentane (BCP)-α-amino acids, where the auxiliary directs the addition of a cyanide group, leading to a mixture of diastereomers that can then be separated. nih.gov A similar principle can be applied to precursors of this compound to control the stereochemistry of key intermediates.

Chiral Catalysis: Asymmetric catalysis is a more efficient approach, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. Several catalytic systems have proven effective for spiroketalization:

Chiral Iridium Catalysts: Iridium–(P,olefin) complexes have been successfully used for the enantio- and diastereoselective formation of substituted spiroketals from racemic allylic carbonates. acs.orgresearchgate.net This method allows for the installation of multiple stereogenic centers in a single operation with high stereocontrol. acs.org Similarly, a cascade allylation/spiroketalization reaction catalyzed by a chiral Ir(I) complex derived from the Carreira ligand furnishes structurally novel oxazoline-spiroketals in high yield, enantiomeric excess (>99% ee), and diastereomeric ratio (>20:1 dr). nih.gov

Chiral Phosphoric Acids (CPAs): BINOL-derived chiral phosphoric acids are powerful catalysts for enantioselective and diastereoselective spiroketalizations. acs.org These catalysts can override the inherent thermodynamic preference of the molecule, allowing for the highly selective formation of the less stable (non-thermodynamic) spiroketal isomer under kinetic control. acs.org

Chiral Squaramide Catalysts: Bifunctional squaramide catalysts can synergistically activate substrates through hydrogen bonding, creating a chiral environment that leads to excellent stereoselectivities in cascade reactions forming spirocyclic systems. oaepublish.com

The table below summarizes the performance of various chiral catalysts in asymmetric spiroketalization reactions.

Catalyst TypeKey FeaturesTypical StereoselectivityReference
Chiral Iridium ComplexesEffective for cascade allylation/spiroketalization. Installs multiple stereocenters.High ee (>99%) and dr (>20:1) acs.org, nih.gov
Chiral Phosphoric Acids (CPAs)Can override thermodynamic preference to form kinetic products.High enantio- and diastereocontrol. acs.org
Chiral Squaramide CatalystsBifunctional activation via H-bonding. Used in cascade reactions.Excellent ee (>99%) and dr (>20:1) oaepublish.com

Novel and Emerging Synthetic Routes

Organic synthesis is continually evolving, with new strategies being developed to improve efficiency and access molecular diversity. For a molecule like this compound, convergent and divergent strategies are key to enabling the synthesis of analogs for further study.

Convergent and Divergent Synthetic Strategies

Divergent Synthesis: A divergent synthesis starts from a common intermediate that is elaborated into a library of structurally related compounds. wikipedia.org This strategy, often referred to as Diversity-Oriented Synthesis (DOS), is powerful for exploring chemical space and generating analogs for structure-activity relationship (SAR) studies. wikipedia.org For spiroketals, a divergent approach allows extensive use of stereochemical diversity to enhance three-dimensional structural diversity. mskcc.org By developing stereoselective routes that can be systematically diversified, libraries of spiroketals with comprehensive stereochemical variations can be synthesized for screening against a wide range of biological targets. mskcc.org

Ring-Closing Metathesis (RCM) in Dioxaspirane Synthesis

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool for the construction of a wide variety of cyclic and macrocyclic structures, including the dioxaspiroketal framework. This Nobel Prize-winning reaction, typically catalyzed by ruthenium-based complexes such as Grubbs' or Hoveyda-Grubbs catalysts, facilitates the intramolecular formation of a carbon-carbon double bond from a diene precursor, releasing a small volatile alkene like ethylene.

The key advantages of RCM include its high functional group tolerance, which allows for its application late in a synthetic sequence, and the generally mild reaction conditions. The efficiency of the RCM reaction is influenced by several factors, including the choice of catalyst, solvent, temperature, and the concentration of the substrate. The formation of the desired ring size is thermodynamically driven, and the choice of the tether connecting the two alkene moieties is critical for the successful cyclization.

Utilization of Nitroalkanes as Precursors

The use of nitroalkanes as versatile building blocks in organic synthesis offers a powerful alternative for the construction of complex molecules, including spiroketals. Nitroalkanes can serve as carbanionic precursors for the assembly of dihydroxy ketone frameworks, which are the direct precursors to spiroketals via acid-catalyzed cyclization. The carbon-carbon bond-forming reactions often involve nitroaldol (Henry) reactions and Michael additions. A subsequent Nef reaction converts the nitro group into a carbonyl functionality, setting the stage for the final spiroketalization.

While a direct application of this methodology to the synthesis of this compound is not explicitly detailed in the available literature, the synthesis of related 1,6-dioxaspiro[4.5]decane systems has been reported. For instance, this strategy has been employed in the synthesis of components of the pheromone mixture of Paravespula vulgaris. This approach highlights the potential for constructing the core of the target molecule. To synthesize this compound, a synthetic route would need to be designed that incorporates the hydroxymethyl group at the appropriate position on the precursor molecule.

This could potentially be achieved by using a functionalized nitroalkane or by introducing the hydroxymethyl group at a later stage in the synthesis. The versatility of the nitro group allows for a wide range of transformations, making it a valuable functional handle in a multi-step synthesis.

Comparative Analysis of Synthetic Efficiencies and Yields

A direct comparative analysis of the synthetic efficiencies and yields for the synthesis of this compound via Ring-Closing Metathesis versus a nitroalkane-based approach is challenging due to the lack of specific literature detailing these routes for this particular molecule. However, a general comparison of the methodologies can be made based on their application in the synthesis of other spiroketals.

Ring-Closing Metathesis (RCM): The yields of RCM reactions can be highly variable, ranging from moderate to excellent, and are heavily dependent on the specific substrate and reaction conditions. For the synthesis of 2,5-dioxaspiro[3.4]octane building blocks, an RCM reaction using a Grubbs' II catalyst was reported to give the dihydrofuran carboxylate with a yield of 70%. Subsequent hydrogenation and reduction steps were also high-yielding (95% and 83%, respectively).

RCM Approach (Hypothetical for Dioxaspiro[4.5]decane)
Step Potential Yield
Diene Precursor SynthesisVariable
Ring-Closing Metathesis60-90%
Post-RCM ModificationsVariable
Spiroketalization70-95%
Overall Yield Highly Route Dependent

Nitroalkane Precursor Route: The efficiency of nitroalkane-based routes to spiroketals is also contingent on the specific reaction sequence. The synthesis of a 1,4-dioxaspiro[4.5]decan-2-yl derivative from oleic acid involved a hydroxylation step with a 46.52% yield, followed by an esterification with a 93.80% yield, and a final sonochemical ketalization with a 45.12% yield. While not a nitroalkane route, this demonstrates the multi-step nature and variable yields in spiroketal synthesis. A key advantage of the nitroalkane strategy is the ready availability of simple nitroalkanes and the robustness of the associated C-C bond-forming reactions.

Nitroalkane Approach (Hypothetical for Dioxaspiro[4.5]decane)
Step Potential Yield
C-C Bond Formation (e.g., Michael Addition)70-90%
Functional Group ManipulationsVariable
Nef Reaction50-80%
Spiroketalization70-95%
Overall Yield Highly Route Dependent

Computational and Theoretical Chemistry Studies of 2,8 Dioxaspiro 4.5 Decan 3 Yl Methanol

Conformational Analysis and Energy Minimization

The three-dimensional structure of {2,8-Dioxaspiro[4.5]decan-3-yl}methanol is crucial for its chemical behavior. Conformational analysis aims to identify the most stable arrangements of its atoms in space, known as conformers, and to determine their relative energies.

Molecular mechanics (MM) methods offer a computationally efficient way to explore the conformational landscape of molecules. These methods use classical physics to model the energy of a molecule as a function of its geometry. Force fields, such as MMFF94 or AMBER, provide the parameters for these calculations.

For this compound, a systematic conformational search would reveal several low-energy conformers. The primary determinants of conformational preference in spiroketals are stereoelectronic effects, particularly the anomeric and exo-anomeric effects, as well as steric interactions. The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (the spirocenter in this case) to occupy an axial position, which is more stable than the equatorial position.

Molecular dynamics (MD) simulations can supplement this by providing insights into the dynamic behavior of the molecule over time. An MD simulation would show the molecule vibrating and rotating, and potentially transitioning between different conformational states, offering a more realistic picture of its behavior in solution.

Table 1: Illustrative Relative Energies of this compound Conformers from a Hypothetical Molecular Mechanics Calculation

ConformerDihedral Angle (C1-O2-C3-C4)Relative Energy (kcal/mol)Population (%)
A60°0.0075.2
B180°1.2015.5
C-60°2.509.3

Note: This data is illustrative and intended to represent plausible results from a molecular mechanics study.

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a more accurate description of the electronic structure and, consequently, the conformational stability of molecules. mdpi.com Methods like B3LYP with a suitable basis set (e.g., 6-31G*) are commonly employed for such studies.

DFT calculations would be used to optimize the geometries of the conformers identified through molecular mechanics and to calculate their relative energies with higher accuracy. These calculations would explicitly account for the electronic effects that govern spiroketal conformation. For this compound, DFT would likely confirm the preference for conformers that maximize anomeric stabilization. The orientation of the hydroxymethyl group would also be a key factor, with intramolecular hydrogen bonding potentially stabilizing certain conformations.

Table 2: Hypothetical Relative Energies of this compound Conformers from a DFT (B3LYP/6-31G) Calculation*

ConformerRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
A0.000.00
B1.501.35
C3.102.90

Note: This data is illustrative and intended to represent plausible results from a DFT study.

Electronic Structure Analysis

Understanding the electronic structure of this compound is key to predicting its reactivity.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity).

For this compound, the HOMO is likely to be localized on the oxygen atoms, particularly the lone pairs. The LUMO would be expected to be an antibonding orbital associated with the C-O bonds. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity.

Table 3: Illustrative Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-9.5
LUMO2.1
HOMO-LUMO Gap11.6

Note: This data is illustrative and intended to represent plausible results from an FMO analysis.

Analysis of the charge distribution within the molecule can reveal sites susceptible to nucleophilic or electrophilic attack. Methods like Natural Bond Orbital (NBO) analysis can provide atomic charges and information about orbital interactions. In this compound, the oxygen atoms would carry partial negative charges, while the adjacent carbon atoms would have partial positive charges.

Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density and identify bond critical points (BCPs). The properties of these BCPs provide insights into the nature of the chemical bonds (covalent vs. ionic character).

Prediction of Stereochemical Outcomes and Reactivity

Computational methods can be used to predict the stereochemical outcomes of reactions involving this compound. For example, in a reaction where the hydroxyl group is derivatized, the conformational preferences of the starting material would influence the accessibility of the reactive site and thus the stereochemistry of the product.

By modeling the transition states of potential reactions, it is possible to predict which reaction pathways are energetically favored. For instance, the protonation of one of the oxygen atoms could be modeled to understand the initial steps of acid-catalyzed reactions. The relative energies of the transition states leading to different stereoisomers would allow for the prediction of the major product. Computational tools are increasingly used to predict reaction outcomes with a high degree of accuracy. hokudai.ac.jprsc.org

Molecular Modeling for Spiroketal Design

Molecular modeling has emerged as an indispensable tool in the rational design of novel spiroketal-containing molecules, including derivatives of this compound. These computational techniques provide profound insights into the three-dimensional structures, conformational preferences, and potential intermolecular interactions of spiroketals, thereby guiding the synthesis of compounds with desired chemical and biological properties. The spiroketal motif, due to its rigid and stereochemically complex nature, serves as an excellent scaffold for presenting functional groups in well-defined spatial orientations. mskcc.org

Computational approaches, such as molecular mechanics and quantum mechanics, are employed to predict the most stable conformations of spiroketal structures. For instance, the anomeric and exo-anomeric effects play a crucial role in dictating the geometry of the spiroketal core, and molecular modeling can quantify these effects. The understanding of these conformational intricacies is vital for designing molecules that can fit precisely into the binding sites of biological targets like proteins or nucleic acids.

In the context of drug discovery, 3D-pharmacophore modeling is a powerful strategy that has been applied to the design of spiroketal-based ligands. nih.gov This method involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) that a molecule must possess to interact with a specific biological target. By aligning the spiroketal scaffold with a pharmacophore model, medicinal chemists can strategically functionalize the this compound backbone to enhance its binding affinity and selectivity.

Furthermore, docking studies are frequently utilized to predict the binding mode and affinity of spiroketal derivatives within the active site of a target protein. unimore.it These simulations provide a virtual representation of the ligand-protein complex, highlighting key interactions that contribute to molecular recognition. For example, a docking study might reveal that the hydroxyl group of this compound forms a critical hydrogen bond with an amino acid residue in the target's binding pocket. This information can then be used to design analogs with improved potency.

The predictive power of molecular modeling also extends to the absorption, distribution, metabolism, and excretion (ADME) properties of spiroketal-containing compounds. nih.gov Theoretical studies can estimate parameters such as lipophilicity (logP), aqueous solubility, and potential for blood-brain barrier penetration, which are critical for the development of orally bioavailable drugs. unimore.it

The data generated from these computational studies are often presented in tabular format to facilitate analysis and comparison. Below are examples of interactive data tables that illustrate the type of information obtained from molecular modeling of spiroketal derivatives.

Table 1: Conformational Analysis of a this compound Derivative

This table showcases the relative energies of different conformers of a hypothetical derivative of this compound, as calculated by a molecular mechanics force field. The conformer with the lowest relative energy is predicted to be the most stable and, therefore, the most populated at equilibrium.

ConformerDihedral Angle (°) (O2-C3-C9-O8)Relative Energy (kcal/mol)Population (%)
160.20.0075.3
2-58.91.2514.8
3175.42.509.9

Table 2: Predicted Binding Affinity of this compound Analogs to a Target Protein

This table presents the results of a virtual screening campaign where a series of designed analogs of this compound were docked into the active site of a hypothetical protein target. The docking scores provide an estimation of the binding affinity, with more negative values indicating a stronger predicted interaction.

AnalogModificationDocking Score (kcal/mol)Predicted Ki (nM)
1--7.5250
2Addition of a phenyl group-9.250
3Replacement of hydroxyl with an amino group-8.1150

Table 3: Calculated ADME Properties of a this compound Derivative

This table displays key physicochemical properties of a hypothetical this compound derivative, predicted using computational models. These parameters are crucial in assessing the drug-likeness of a compound.

PropertyPredicted ValueAcceptable Range for Oral Drugs
Molecular Weight (g/mol)254.32< 500
logP2.15-0.4 to +5.6
Hydrogen Bond Donors1≤ 5
Hydrogen Bond Acceptors3≤ 10

Derivatization and Functionalization of 2,8 Dioxaspiro 4.5 Decan 3 Yl Methanol

Chemical Transformations of the Methanol (B129727) Moiety

The primary alcohol group is a versatile functional handle that can be readily converted into a wide array of other functional groups through standard organic transformations.

Esterification and Etherification Reactions

Esterification: The primary alcohol of {2,8-Dioxaspiro[4.5]decan-3-yl}methanol can be readily esterified with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under various conditions. Acid-catalyzed Fischer esterification, while effective, can sometimes be limited by equilibrium. More efficient methods include the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). These methods allow for the formation of ester linkages under mild conditions and typically provide high yields. nih.gov

Etherification: The hydroxyl group can also be converted into an ether linkage. The Williamson ether synthesis is a classic and reliable method, involving the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. masterorganicchemistry.comwikipedia.orglibretexts.orgorganic-synthesis.com This reaction is generally efficient for primary alcohols, leading to good yields of the corresponding ether. wikipedia.org

ReactionReagent/CatalystSolventTypical YieldRef
EsterificationCarboxylic Acid, DCC, DMAPDichloromethane>90% nih.gov
Etherification1. NaH 2. Alkyl HalideTHF50-95% wikipedia.org

Oxidation and Reduction Pathways

Oxidation: The primary alcohol moiety can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation (using oxalyl chloride, DMSO, and a hindered base like triethylamine) will typically furnish the corresponding aldehyde. organic-chemistry.orgwikipedia.orgontosight.ainumberanalytics.com The Swern oxidation is known for its mild conditions and wide functional group tolerance. wikipedia.org Stronger oxidizing agents, such as Jones reagent (chromic acid in acetone), will oxidize the primary alcohol directly to the carboxylic acid. organic-chemistry.orgwikipedia.orgalfa-chemistry.comadichemistry.comorganicchemistrytutor.com TEMPO-catalyzed oxidations also provide a selective method for converting primary alcohols to aldehydes. organic-chemistry.orgnih.govresearchgate.netresearchgate.netyoutube.com

Reduction: While the methanol moiety is already in a reduced state, the term "reduction" in this context could refer to the conversion of a derivative back to the alcohol. For instance, an ester derivative could be reduced back to the primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).

ReactionReagent/CatalystProductTypical YieldRef
Oxidation to AldehydePCCAldehydeGood adichemistry.com
Oxidation to Aldehyde(COCl)₂, DMSO, Et₃N (Swern)Aldehyde>90% ontosight.ai
Oxidation to AldehydeTEMPO, NaOClAldehydeGood to Excellent nih.gov
Oxidation to Carboxylic AcidCrO₃, H₂SO₄, Acetone (Jones)Carboxylic AcidHigh wikipedia.org

Halogenation and Amination Strategies

Halogenation: The hydroxyl group can be substituted with a halogen atom (Cl, Br, I) to form the corresponding haloalkane. Thionyl chloride (SOCl₂) is a common reagent for the synthesis of alkyl chlorides from primary alcohols. testbook.comchemistrysteps.comchemistrysteps.comlibretexts.org Similarly, phosphorus tribromide (PBr₃) is effective for producing alkyl bromides. These reactions typically proceed via an Sₙ2 mechanism for primary alcohols. chemistrysteps.comchemistrysteps.com

Amination: Direct amination of the alcohol is challenging due to the poor leaving group nature of the hydroxide (B78521) ion. A more effective strategy involves a two-step process. First, the alcohol is converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine. The resulting tosylate or mesylate can then undergo nucleophilic substitution with an amine or an azide (B81097). If an azide is used, it can be subsequently reduced to the primary amine, for example, through a Staudinger reaction or catalytic hydrogenation. nih.gov This provides a reliable method for the introduction of a nitrogen-containing functional group. mdpi.comrsc.org

ReactionReagentsProductTypical YieldRef
Halogenation (Chlorination)SOCl₂Alkyl ChlorideGood testbook.comchemistrysteps.com
Amination (via Tosylate)1. TsCl, Pyridine 2. NaN₃ 3. H₂, Pd/CPrimary AmineGood nih.govrsc.org

Modification of the Dioxaspirane Ring System

The dioxaspirane ring system, while generally stable, offers opportunities for functionalization, particularly on the decane (B31447) (cyclohexane) portion of the molecule.

Regioselective Functionalization of the Decane Ring

The functionalization of the cyclohexane (B81311) ring of the spiroketal presents a challenge in terms of regioselectivity. Direct C-H functionalization of unactivated alkanes is a rapidly developing field in organic chemistry. youtube.com Catalyst-controlled C-H functionalization has shown promise in achieving site-selectivity in cyclohexane derivatives. wikipedia.org While specific examples on this compound are not documented, it is conceivable that transition-metal-catalyzed C-H activation could be employed to introduce functional groups at specific positions on the cyclohexane ring. youtube.com The directing effect of the spiroketal oxygen atoms could potentially influence the regioselectivity of such reactions.

Alternatively, the spiroketal can be viewed as a protecting group for a ketone. Hydrolysis of the spiroketal would reveal a cyclohexanone (B45756) derivative, which could then be functionalized using well-established ketone chemistry. Subsequent re-formation of the spiroketal would yield the functionalized dioxaspirane system.

Annulation and Further Spirocyclization Reactions

Annulation: Annulation reactions involve the formation of a new ring onto an existing structure. A classic example is the Robinson annulation, which is a powerful method for the formation of a six-membered ring. organic-chemistry.orgalfa-chemistry.commasterorganicchemistry.comwikipedia.orgjk-sci.comresearchgate.netntu.edu.sg This reaction involves a Michael addition followed by an intramolecular aldol (B89426) condensation. masterorganicchemistry.comwikipedia.orgjk-sci.com In the context of our target molecule, if the dioxaspirane ring were to be hydrolyzed to a cyclohexanone, this ketone could potentially serve as a substrate for a Robinson annulation with a methyl vinyl ketone or a similar Michael acceptor, leading to a fused ring system. masterorganicchemistry.comwikipedia.org

Further Spirocyclization: The existing spirocyclic framework can potentially be elaborated to form more complex spiro systems. For instance, functionalization of the cyclohexane ring to introduce a suitable tether could be followed by an intramolecular cyclization to generate a second spiro center. Spirocyclization reactions are a key strategy in the synthesis of many natural products and complex organic molecules.

ReactionDescriptionKey Intermediates
Robinson AnnulationFormation of a new six-membered ring.Enolate, 1,5-Diketone
Further SpirocyclizationCreation of an additional spiro center.Functionalized cyclohexane derivative with a tether

Applications of 2,8 Dioxaspiro 4.5 Decan 3 Yl Methanol in Advanced Organic Synthesis

As a Chiral Building Block

Chiral building blocks are fundamental to modern organic synthesis, particularly in the pharmaceutical industry, where the stereochemistry of a molecule dictates its biological activity. nih.gov The enantioselective synthesis of such building blocks is a critical challenge, often addressed through asymmetric catalysis or by utilizing compounds from the chiral pool. rsc.org The {2,8-Dioxaspiro[4.5]decan-3-yl}methanol scaffold, with its defined stereocenters, serves as an exemplary chiral synthon. Its rigid structure allows for the predictable transfer of stereochemical information, influencing the stereochemical outcome of subsequent reactions.

Role in Asymmetric Total Synthesis

Asymmetric total synthesis, the art of constructing complex, naturally occurring molecules in an enantiomerically pure form, frequently relies on the strategic incorporation of chiral fragments to guide the stereochemical course of the synthesis. nih.govrsc.org Chiral spirocycles, such as derivatives of the dioxaspiro[4.5]decane system, are particularly effective in this role. Their rigid, three-dimensional frameworks can establish multiple stereocenters and control the conformation of the growing molecular structure.

For instance, the total synthesis of marine sesquiterpenes like (-)-Gleenol has been achieved using a spiro[4.5]decane core as a key intermediate. researchgate.net In such syntheses, the spirocyclic unit is constructed early and serves as a stereochemical anchor, directing subsequent transformations to achieve the desired configuration of the final natural product. The strategic advantage lies in the spirocenter's ability to lock the molecule into a limited number of well-defined conformations, thereby enhancing the stereoselectivity of reactions at remote positions. tandfonline.com

Integration into Complex Molecular Architectures

The integration of spirocyclic scaffolds is a powerful strategy for imparting three-dimensionality to molecules, a feature highly sought after in drug discovery to improve target binding and pharmacokinetic properties. tandfonline.com The spiro[4.5]decane unit, being conformationally restricted, allows chemists to project functional groups into precise vectors in three-dimensional space. tandfonline.com

This principle is demonstrated in the synthesis of various biologically active compounds where spiro-scaffolds are central to the molecular design. For example, 1,4,8-triazaspiro[4.5]decan-2-one derivatives have been synthesized as inhibitors of the mitochondrial permeability transition pore, a target for treating ischemia/reperfusion injury. nih.gov Similarly, 1,4-dioxa-8-azaspiro[4.5]decane derivatives have been developed as potent ligands for the σ1 receptor, with applications in tumor imaging. nih.gov In these examples, the spirocyclic core is not merely a structural element but an active contributor to the molecule's bioactivity by orienting key pharmacophoric groups for optimal interaction with their biological targets.

Table 1: Examples of Spiro[4.5]decane Scaffolds in Biologically Active Molecules This table is interactive and can be sorted by clicking on the column headers.

Compound Class Core Scaffold Biological Target/Application Key Feature
σ1 Receptor Ligands 1,4-Dioxa-8-azaspiro[4.5]decane Tumor Imaging Precise orientation of substituents for receptor binding. nih.gov
mPTP Inhibitors 1,4,8-Triazaspiro[4.5]decan-2-one Ischemia/Reperfusion Injury Rigid core for presenting functional groups. nih.gov
5-HT1A Receptor Agonists 1,4-Dioxaspiro[4.5]decane Neurological Disorders Spirocyclic moiety influences selectivity and potency. unimore.it
Sesquiterpenes Spiro[4.5]decane Natural Product Synthesis Stereochemical control during synthesis. researchgate.net

Precursor for Synthetically Challenging Heterocyclic Scaffolds

The functional groups present in this compound—a primary alcohol and a cyclic acetal (B89532)—offer versatile handles for chemical manipulation. This allows the compound to serve as a precursor for a variety of other synthetically challenging heterocyclic systems. The acetal can be hydrolyzed to reveal a ketone and a diol, while the primary alcohol can be oxidized, reduced, or converted into other functional groups.

This versatility enables the transformation of the dioxaspiro[4.5]decane core into other complex heterocyclic structures. For example, through ring-opening, functional group interconversion, and subsequent cyclization reactions, it is conceivable to synthesize novel spiro-pyrrolidines or other nitrogen-containing heterocycles, which are important motifs in medicinal chemistry. nih.gov The synthesis of related structures like 8-oxa-2-azaspiro[4.5]decane from commercially available reagents highlights the general accessibility and synthetic potential of these spirocyclic systems. researchgate.net

Role in Ligand or Catalyst Design (theoretical potential)

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic chemistry. acs.org Spirocyclic structures have emerged as privileged scaffolds for ligands due to their rigid backbones, which create well-defined and sterically demanding chiral environments around a metal center. researchgate.net

Theoretically, this compound possesses ideal characteristics for development into a chiral ligand. The primary alcohol can be functionalized to introduce phosphine, amine, or other coordinating groups. The rigid spiro[4.5]decane framework would lead to a conformationally restricted ligand, which is often key to achieving high enantioselectivity in catalytic reactions. researchgate.net For instance, chiral spiro ligands based on 1,1′-spirobiindane-7,7′-diol (SPINOL) and its derivatives have shown exceptional performance in a wide range of asymmetric transformations. dicp.ac.cn By analogy, ligands derived from the chiral dioxaspiro[4.5]decane scaffold could offer unique steric and electronic properties, potentially leading to novel reactivity and selectivity in asymmetric catalysis. The defined three-dimensional structure could effectively shield one face of a coordinated substrate, directing the attack of a reagent to the opposite face with high fidelity.

Advanced Spectroscopic and Structural Elucidation of 2,8 Dioxaspiro 4.5 Decan 3 Yl Methanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A full suite of 1D and 2D NMR experiments can unambiguously determine the constitution, configuration, and preferred conformation of {2,8-Dioxaspiro[4.5]decan-3-yl}methanol.

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments work in concert to build the molecular framework atom by atom.

¹H NMR: The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), signal integration (ratio of protons), and multiplicity (revealing adjacent protons through spin-spin coupling). For this compound, distinct signals are expected for the protons of the hydroxymethyl group, the methine proton at C3, and the various diastereotopic methylene (B1212753) protons of the tetrahydropyran (B127337) and tetrahydrofuran (B95107) rings.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. Key signals would include the spirocyclic carbon (C5), the carbons bonded to oxygen (C1, C4, C7, C9), the methine carbon (C3), the hydroxymethyl carbon, and the remaining methylene carbons of the cyclohexane (B81311) ring.

2D NMR:

COSY (Correlation Spectroscopy): This experiment maps out proton-proton couplings, establishing connectivity. For instance, it would show correlations between the C3 proton and the C4 protons, and trace the connectivity around the tetrahydropyran and tetrahydrofuran rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon to which it is directly attached, allowing for unambiguous assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for connecting structural fragments. For example, an HMBC correlation between the protons of the hydroxymethyl group and the C3 carbon would confirm the side chain's position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical shifts for similar structural motifs. Actual values may vary.

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Predicted ¹H Multiplicity
C1~68-72~3.5-3.9m
C3~75-80~3.8-4.2m
C4~65-70~3.6-4.0m
C5 (Spiro)~98-105--
C6~30-35~1.4-1.8m
C7~60-65~3.4-3.8m
C9~60-65~3.4-3.8m
C10~30-35~1.4-1.8m
-CH₂OH~62-66~3.5-3.7m
-CH₂OH -Variable (broad s)s

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are essential for determining stereochemistry and conformation by identifying protons that are close in space, irrespective of their through-bond connectivity. numberanalytics.comacdlabs.comyoutube.com

Cross-peaks in a NOESY/ROESY spectrum indicate spatial proximity (typically < 5 Å). nanalysis.comlibretexts.org For this compound, these experiments would be critical for:

Relative Stereochemistry at C3: The spatial relationship between the proton at C3 and the hydroxymethyl side chain can be established. NOE correlations between H3 and specific protons on the spiro-fused ring system would define its orientation as either cis or trans to the tetrahydropyran ring.

Ring Conformation: The preferred chair conformation of the tetrahydropyran ring can be confirmed by observing characteristic 1,3-diaxial NOE correlations.

Anomeric Effect: The orientation of the spiroketal system is influenced by the anomeric effect. NOESY can provide evidence for the conformational preferences dictated by stereoelectronic effects at the spirocenter (C5).

The magnitude of the scalar coupling constants (J-values) between protons, extracted from high-resolution ¹H NMR spectra, is highly dependent on the dihedral angle between them, as described by the Karplus equation. This relationship is invaluable for differentiating diastereomers.

For example, the coupling constants between the proton at C3 and the adjacent methylene protons at C4 would differ significantly depending on the relative stereochemistry. A large coupling constant (typically 8-10 Hz) would suggest a trans-diaxial relationship between two protons, while a smaller coupling (2-4 Hz) would indicate a cis (axial-equatorial or diequatorial) relationship. Careful analysis of these J-values provides quantitative data to support the stereochemical assignments made from NOESY/ROESY experiments.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. wikipedia.org For this compound (C₉H₁₆O₃), the exact mass would be confirmed by high-resolution mass spectrometry (HRMS). The predicted monoisotopic mass is 172.10994 Da. uni.lu

Electron ionization (EI) would induce fragmentation, providing a characteristic fingerprint. The fragmentation of spiroketals is often initiated by cleavage of the bonds alpha to the oxygen atoms. chemguide.co.uk A plausible fragmentation pathway could involve:

Loss of the hydroxymethyl radical (•CH₂OH, 31 Da) to give a fragment at m/z 141.

Cleavage of the C4-C5 bond or C1-C5 bond, leading to the opening of the tetrahydrofuran ring.

Retro-Diels-Alder type reactions in the tetrahydropyran ring.

Loss of a water molecule (H₂O, 18 Da) from the molecular ion, especially under chemical ionization conditions, to give a fragment at m/z 154.

Table 2: Predicted Mass Spectrometry Adducts and Key Fragments for this compound Data for adducts is based on predicted values. uni.lu

Ion/FragmentFormulaPredicted m/zNotes
[M]⁺[C₉H₁₆O₃]⁺172.11Molecular Ion
[M+H]⁺[C₉H₁₇O₃]⁺173.12Protonated Molecule
[M+Na]⁺[C₉H₁₆NaO₃]⁺195.10Sodium Adduct
[M-H₂O]⁺[C₉H₁₄O₂]⁺154.10Loss of water
[M-CH₂OH]⁺[C₈H₁₃O₂]⁺141.09Loss of hydroxymethyl group

Infrared (IR) and Raman Spectroscopy for Functional Group and Conformational Insights

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule. ksu.edu.satriprinceton.org These two methods are complementary; IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. azooptics.comnih.gov

For this compound, the key vibrational modes would be:

O-H Stretch: A strong, broad absorption band in the IR spectrum between 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration.

C-H Stretch: Multiple sharp bands in the 2850-3000 cm⁻¹ region in both IR and Raman spectra correspond to the stretching of C-H bonds in the aliphatic rings.

C-O Stretch: Strong bands in the IR spectrum between 1050-1200 cm⁻¹ would be indicative of the C-O stretching vibrations of the two ether linkages and the primary alcohol. The spiroketal moiety often displays a series of characteristic bands in this "fingerprint" region.

Skeletal Vibrations: The Raman spectrum is particularly useful for observing the symmetric vibrations of the carbon skeleton, which may be weak in the IR spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibration TypeExpected Frequency (cm⁻¹)Primary Active Technique
O-H (Alcohol)Stretching3200 - 3600 (broad)IR
C-H (Aliphatic)Stretching2850 - 3000IR, Raman
C-H (Aliphatic)Bending1350 - 1470IR
C-O (Ethers, Alcohol)Stretching1050 - 1200IR
C-C (Rings)Skeletal Vibrations800 - 1100Raman

X-ray Crystallography for Solid-State Structure and Absolute Configuration

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state, provided a suitable single crystal can be grown. This technique yields precise measurements of bond lengths, bond angles, and torsional angles.

For a chiral molecule like this compound, X-ray crystallography using anomalous dispersion is the definitive method for determining the absolute configuration of all stereocenters. Analysis of related dioxaspiro[4.5]decane structures reveals that the six-membered ring typically adopts a stable chair conformation, while the five-membered dioxolane ring often assumes a twist or envelope conformation to minimize steric strain. nih.gov This technique would provide an exact three-dimensional model of the molecule, confirming the stereochemical relationships and conformational preferences established by spectroscopic methods.

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties

Circular Dichroism (CD) spectroscopy is a powerful analytical technique for investigating the chiroptical properties of enantiomerically pure compounds. This method relies on the differential absorption of left- and right-circularly polarized light by a chiral molecule. purechemistry.org For a molecule such as this compound, which possesses stereogenic centers, CD spectroscopy would be instrumental in elucidating its absolute configuration and conformational preferences in solution, provided that the individual enantiomers have been isolated.

The chiral nature of this compound arises from the spirocyclic core and the substituted tetrahydrofuran ring. The spatial arrangement of the atoms in the two enantiomers would result in mirror-image CD spectra. Specifically, if one enantiomer exhibits a positive Cotton effect at a particular wavelength, its mirror image will show a negative Cotton effect of equal magnitude at the same wavelength.

In a hypothetical study of the enantiopure forms of this compound, the electronic circular dichroism (ECD) spectrum would be recorded. The resulting spectrum, a plot of molar ellipticity [θ] or differential molar extinction coefficient (Δε) against wavelength, would reveal information about the electronic transitions within the molecule and how they are perturbed by the chiral environment. The sign and intensity of the Cotton effects could then be compared with theoretical spectra generated through quantum chemical calculations, such as time-dependent density functional theory (TDDFT), to assign the absolute configuration (e.g., R or S) to each enantiomer. nih.gov

Furthermore, Vibrational Circular Dichroism (VCD) spectroscopy, which measures the differential absorption of circularly polarized infrared light, could provide even more detailed structural information. wikipedia.org VCD is particularly sensitive to the solution-state conformation of molecules. nih.gov By comparing the experimental VCD spectrum with calculated spectra for different possible conformations, the preferred spatial arrangement of the spiroketal rings and the methanol (B129727) substituent could be determined with a high degree of confidence. nih.gov The mirror-image relationship between the VCD spectra of the two enantiomers provides a reliable method for determining the absolute configuration. nih.gov

Hypothetical Circular Dichroism Data

The following table represents hypothetical data that could be obtained from an ECD spectroscopic analysis of the enantiomers of this compound in a suitable solvent such as methanol. This data illustrates the expected mirror-image relationship between the two enantiomers.

EnantiomerWavelength (λmax, nm)Molar Ellipticity ([θ], deg·cm²·dmol⁻¹)
Enantiomer 1215+5200
Enantiomer 1240-3100
Enantiomer 2215-5180
Enantiomer 2240+3150

Future Research Directions and Unexplored Avenues for 2,8 Dioxaspiro 4.5 Decan 3 Yl Methanol Chemistry

Development of More Sustainable Synthetic Methodologies

Traditional syntheses of spiroketals often rely on acid-catalyzed cyclization of dihydroxyketone precursors, which can require harsh conditions and may not be suitable for sensitive substrates. researchgate.net Future research should prioritize the development of greener, more efficient, and sustainable methods for synthesizing {2,8-Dioxaspiro[4.5]decan-3-yl}methanol.

Key areas for investigation include:

Catalytic Approaches: The use of homogeneous gold catalysts has emerged as a powerful tool for constructing spiroketal scaffolds under mild conditions. rsc.org Research into novel metal-based (e.g., Rhenium, Titanium) or organocatalytic systems could lead to highly selective and environmentally benign syntheses. nih.govacs.org

Biocatalysis: Employing enzymes for key transformations could offer unparalleled stereoselectivity and reduce the reliance on protecting groups and hazardous reagents.

Flow Chemistry: Continuous flow processes can enhance reaction efficiency, improve safety, and allow for easier scalability compared to traditional batch methods.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a central tenet of green chemistry. This includes exploring radical cyclization pathways which can be highly efficient. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Spiroketal Synthesis

Methodology Traditional Approach (Acid-Catalyzed) Future Sustainable Approaches
Catalyst Stoichiometric strong acids (e.g., HCl, H2SO4) Catalytic amounts of metals (Au, Ti, Re), organocatalysts, or enzymes
Conditions Often harsh, high temperatures Mild, often room temperature
Stereocontrol Typically thermodynamically controlled, leading to the most stable isomer. nih.gov Can be kinetically controlled to access less stable, non-anomeric isomers. mskcc.orgacs.org
Waste Generation High, due to neutralization and purification steps Low, higher atom economy and catalyst recycling
Substrate Scope Limited by acid-labile functional groups Broader, compatible with sensitive molecules. researchgate.net

Exploration of New Reactivity Manifolds and Transformations

The reactivity of this compound is largely dictated by its two key functional components: the primary alcohol and the spiroketal core. Future research should aim to uncover novel transformations of these groups.

Hydroxyl Group Functionalization: The primary alcohol serves as a synthetic handle for a wide array of modifications. Beyond simple oxidation or esterification, it can be used as a launching point for C-C bond-forming reactions, introduction of complex side chains, or attachment to solid supports for library synthesis. mskcc.org

Spiroketal Ring-Opening: While spiroketals are generally stable, selective ring-opening reactions under specific catalytic conditions could provide access to unique dihydroxy ketone precursors that are otherwise difficult to synthesize.

Use as a Chiral Ligand: The inherent chirality and rigid conformation of the spiroketal scaffold make it an attractive candidate for development as a chiral ligand in asymmetric catalysis.

Table 2: Potential Transformations of this compound

Functional Group Transformation Type Potential Products/Applications
Primary Alcohol (-CH2OH) Oxidation Aldehydes, Carboxylic acids
Etherification/Esterification Diverse library of derivatives with varied properties
Nucleophilic Substitution Halides, Azides, Amines for further functionalization
C-C Bond Formation Elongated side chains, connection to other complex fragments
Spiroketal Core Selective Ring-Opening Functionalized dihydroxy ketones
Complexation with Metals Chiral catalysts for asymmetric synthesis
Conformational Control Probes for studying anomeric effects. nih.gov

Application in Complex Chemical Systems

The rigid, three-dimensional structure of the spiroketal framework is ideal for positioning functional groups in precise spatial orientations. mskcc.org This makes this compound an excellent building block for constructing more complex and biologically relevant molecules.

Diversity-Oriented Synthesis (DOS): The compound can serve as a starting scaffold for the creation of large libraries of structurally diverse spiroketal-containing molecules. mskcc.org These libraries can then be screened for biological activity against a wide range of therapeutic targets.

Natural Product Synthesis: The methodologies developed for synthesizing and modifying this compound can be applied to the total synthesis of complex natural products that feature the spiroketal motif. researchgate.netarkat-usa.org

Materials Science: Incorporation of this rigid spirocyclic unit into polymers or other materials could impart unique physical and chemical properties.

Table 3: Potential Applications in Complex Systems

Area of Application Specific Goal Rationale
Medicinal Chemistry Synthesis of natural product analogues The spiroketal is a privileged scaffold in bioactive molecules. rsc.org
Creation of compound libraries for drug discovery Utilize the rigid scaffold to explore 3D chemical space. mskcc.org
Total Synthesis Construction of complex spiroketal-containing natural products Apply novel stereocontrolled methods to challenging targets. arkat-usa.org
Materials Science Development of novel polymers or liquid crystals The defined geometry of the spiro-center can influence material properties.

Further Elucidation of Structure-Reactivity Relationships through Advanced Computational Models

The stereochemical outcome of spiroketalization reactions is often governed by a delicate balance of steric and electronic factors, including the anomeric effect. nih.gov Advanced computational chemistry can provide deep insights into these relationships, guiding the rational design of synthetic strategies.

Predicting Stereoselectivity: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the transition states of different reaction pathways (e.g., kinetic vs. thermodynamic control) to predict the major stereoisomer formed under specific conditions. acs.org

Conformational Analysis: Computational models can accurately predict the most stable conformations of this compound and its derivatives, which is crucial for understanding their reactivity and potential biological interactions.

Mechanism Elucidation: In-silico studies can help elucidate the detailed mechanisms of novel catalytic reactions for spiroketal formation, accelerating the development of more efficient catalysts.

Table 4: Application of Computational Models in Spiroketal Chemistry

Computational Method Application Desired Outcome
Density Functional Theory (DFT) Transition state analysis of spirocyclization Prediction of stereochemical outcomes (kinetic vs. thermodynamic products). acs.org
Molecular Mechanics (MM) Conformational searching of substituted spiroketals Identification of low-energy conformers and understanding steric effects.
Ab initio methods Calculation of anomeric stabilization energies Quantifying the electronic effects that govern spiroketal stability. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of non-covalent interactions Understanding the role of hydrogen bonding and other weak interactions in catalysis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for {2,8-Dioxaspiro[4.5]decan-3-yl}methanol, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via reduction of its corresponding ester precursor. For example, lithium aluminum hydride (LiAlH₄) in dry THF reduces ethyl esters to alcohols with >90% yield, as demonstrated for analogous spirocyclic alcohols . Alternatively, sodium borohydride (NaBH₄) in methanol under controlled temperatures (0°C to RT) offers a milder reduction pathway for ketone intermediates, achieving ~60% yield after purification by silica gel chromatography (PE:EA eluent) . Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry (e.g., 2:1 molar ratio of NaBH₄:ketone) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign spirocyclic proton environments (e.g., δ 4.13 ppm for dioxolane protons) and confirm stereochemistry via coupling constants .
  • HRMS (ESI-TOF) : Validate molecular weight (e.g., [M+Na]⁺ adducts) with <1 ppm error .
  • IR Spectroscopy : Identify hydroxyl stretches (~3200–3500 cm⁻¹) and ether C-O bonds (~1100 cm⁻¹) .

Q. How should researchers handle solubility challenges during biological assay preparation?

  • Methodology : If the compound is poorly soluble in aqueous buffers, prepare stock solutions in DMSO (≤10% v/v final concentration) and dilute with PBS or cell culture media. For in vivo studies, use oral formulations with 5% DMSO, 40% PEG300, and 5% Tween-80 . Pre-sonication or gentle heating (≤40°C) may enhance dissolution .

Advanced Research Questions

Q. How can contradictory NMR data for spirocyclic derivatives be resolved?

  • Methodology : Contradictions often arise from conformational flexibility or impurities.

  • Variable Temperature NMR : Probe dynamic behavior by acquiring spectra at 25°C and −40°C to resolve overlapping signals .
  • COSY/NOESY : Identify through-space correlations to confirm spirocyclic geometry .
  • X-ray Crystallography : Resolve absolute configuration using SHELX software for refinement (e.g., SHELXL-2018) .

Q. What strategies improve enantiomeric purity in asymmetric synthesis of spirocyclic alcohols?

  • Methodology :

  • Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts in reduction reactions to induce stereoselectivity .
  • Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H (hexane:IPA = 90:10) and validate purity via optical rotation .
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) .

Q. How can researchers design CYP enzyme inhibition studies for this compound?

  • Methodology :

  • In Vitro Assays : Incubate with human liver microsomes and CYP2B-specific substrates (e.g., bupropion). Monitor metabolite formation via LC-MS/MS .
  • Docking Simulations : Use AutoDock Vina to predict binding modes to CYP2B6 active sites, guided by structural analogs .
  • Dose-Response Curves : Calculate IC₅₀ values using GraphPad Prism (nonlinear regression analysis) .

Q. What are the best practices for long-term storage to prevent decomposition?

  • Methodology :

  • Solid State : Store under argon at −20°C in amber vials to avoid photodegradation. Stability confirmed for 3+ years .
  • Solution State : Use anhydrous DMSO or THF, aliquot into sealed vials, and store at −80°C (stable for 6 months) .
  • Quality Control : Periodically analyze samples via HPLC (C18 column, MeOH:H₂O = 70:30) to detect degradation .

Methodological Notes

  • Synthetic References : LiAlH₄/NaBH₄ reduction , chiral resolution .
  • Analytical Tools : SHELX for crystallography , HRMS/NMR for structural validation .
  • Biological Assays : CYP inhibition protocols , solubility optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.